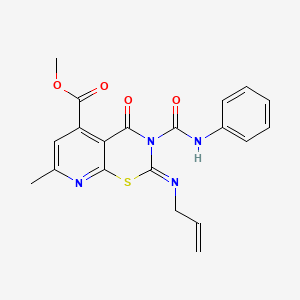

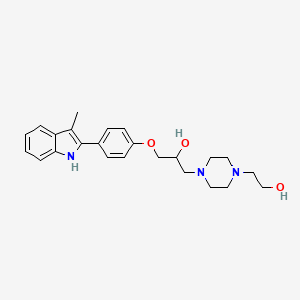

![molecular formula C7H11N2O2+ B12722572 [(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate CAS No. 110152-62-0](/img/structure/B12722572.png)

[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

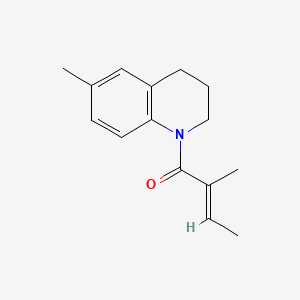

2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid (commonly known as acrylic acid), methyl ester (methyl acrylate), and 2-propenenitrile (acrylonitrile). This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt typically involves the polymerization of methyl acrylate and acrylonitrile in the presence of an ammonium salt. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or toluene at elevated temperatures ranging from 60°C to 80°C.

Industrial Production Methods

In industrial settings, the production of this polymer is often conducted in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization process is carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms such as powders, granules, or films, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Halogenated derivatives and alkylated products.

Scientific Research Applications

2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other polymers and copolymers. It is also employed in the study of polymerization mechanisms and kinetics.

Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.

Industry: Applied in the production of adhesives, coatings, and sealants. It is also used in the manufacture of specialty plastics and elastomers.

Mechanism of Action

The mechanism of action of 2-propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt involves its interaction with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in the physical and chemical properties of the material. These interactions are crucial for its applications in adhesives, coatings, and biomedical devices.

Comparison with Similar Compounds

Similar Compounds

Polymethyl methacrylate (PMMA): A polymer of methyl methacrylate known for its optical clarity and rigidity.

Polyacrylonitrile (PAN): A polymer of acrylonitrile used in the production of carbon fibers and as a precursor for other polymers.

Acrylonitrile butadiene styrene (ABS): A copolymer of acrylonitrile, butadiene, and styrene known for its toughness and impact resistance.

Uniqueness

2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt is unique due to its combination of properties from both methyl acrylate and acrylonitrile. This results in a polymer that exhibits excellent chemical resistance, mechanical strength, and thermal stability. Additionally, the presence of ammonium salt enhances its solubility and processability, making it suitable for a wide range of applications.

Properties

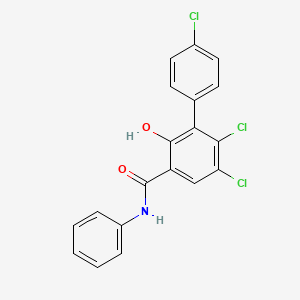

CAS No. |

110152-62-0 |

|---|---|

Molecular Formula |

C7H11N2O2+ |

Molecular Weight |

155.17 g/mol |

IUPAC Name |

[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate |

InChI |

InChI=1S/C4H6O2.C3H4N2/c1-3-4(5)6-2;4-2-1-3-5/h3H,1H2,2H3;1-2H,4H2/p+1/b;2-1+ |

InChI Key |

HCGNEUJIFXMFKB-WLHGVMLRSA-O |

Isomeric SMILES |

COC(=O)C=C.C(=C/[NH3+])\C#N |

Canonical SMILES |

COC(=O)C=C.C(=C[NH3+])C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.